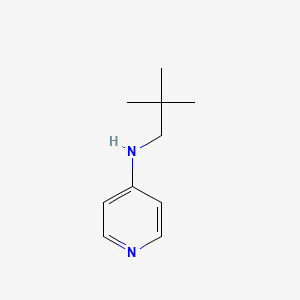

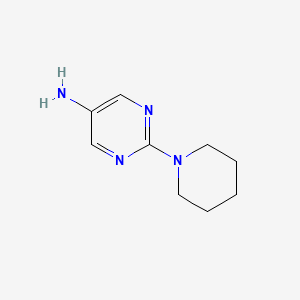

2-Piperidin-1-ylpyrimidin-5-amine

Vue d'ensemble

Description

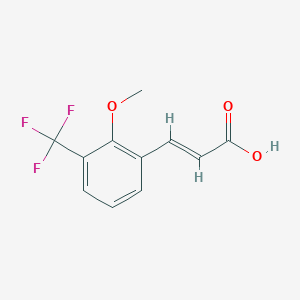

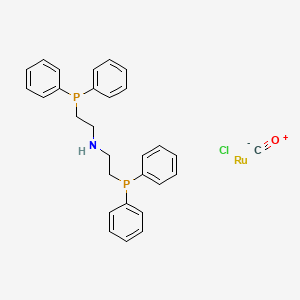

“2-Piperidin-1-ylpyrimidin-5-amine”, also known as PPA-115, is a small molecule with potential therapeutic applications in various fields. It has a molecular formula of C9H14N4 and a molecular weight of 178.237 .

Synthesis Analysis

The synthesis of pyrimidine analogs, such as “this compound”, has been reported by the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines . Piperidine derivatives are synthesized through various intra- and intermolecular reactions .Molecular Structure Analysis

The molecular structure analysis of “this compound” involves the use of multiple, complementary, as well as orthogonal, state-of-the-art analytical methods . These methods include three-dimensional (3D) generative modeling for the de novo design of molecules in spatial perspective for the targeted protein structures .Chemical Reactions Analysis

Pyrimidines, including “this compound”, display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . Piperidine derivatives also exhibit a wide range of biological activities .Physical And Chemical Properties Analysis

“this compound” has a molecular formula of C9H14N4 and a molecular weight of 178.237 . More detailed physical and chemical properties would require specific laboratory analysis.Applications De Recherche Scientifique

Therapeutic Applications of Piperidine and Pyrimidine Derivatives

Dipeptidyl Peptidase IV Inhibitors

Piperidine and pyrimidine derivatives, as part of dipeptidyl peptidase IV (DPP IV) inhibitors, have been extensively investigated for their therapeutic applications in managing type 2 diabetes mellitus (T2DM). These compounds have been recognized for their potential to inhibit the hydrolysis of incretin hormones, thereby enhancing insulin secretion and offering a promising treatment avenue for T2DM (Mendieta, Tarragó, & Giralt, 2011).

Synthesis of N-Heterocycles

The structural versatility of piperidine derivatives facilitates the asymmetric synthesis of N-heterocycles, which are crucial in developing pharmaceuticals and natural products. This application underscores the compound's significance in producing structurally diverse piperidines, pyrrolidines, and azetidines, highlighting its broad utility in medicinal chemistry (Philip et al., 2020).

Antidepressant Targets

The pharmacological targeting of the 5-HT1A receptor by compounds featuring piperidine, piperazine, and pyrimidine groups has been associated with antidepressant effects. This insight emphasizes the relevance of these functional groups in the development of novel antidepressants, offering a foundation for future research in this domain (Wang et al., 2019).

Dopamine D2 Receptor Ligands

Piperidine derivatives have been identified as crucial pharmacophores for dopamine D2 receptor (D2R) affinity, playing a significant role in treating neuropsychiatric disorders like schizophrenia, Parkinson's disease, depression, and anxiety. This application illustrates the compound's capacity to modulate dopaminergic signaling, offering therapeutic benefits across a spectrum of CNS disorders (Jůza et al., 2022).

C-N Bond Forming Cross-Coupling Reactions

Copper-catalyzed C-N bond-forming cross-coupling reactions using aryl halides and arylboronic acids have been facilitated by recyclable copper catalyst systems employing piperidine derivatives. This chemical process is pivotal in synthesizing complex organic molecules, indicating the compound's utility in organic synthesis and potential pharmaceutical applications (Kantam et al., 2013).

Orientations Futures

Mécanisme D'action

Target of Action

Piperidine derivatives, which include 2-piperidin-1-ylpyrimidin-5-amine, are known to have a wide range of biological activities and are used in various therapeutic applications .

Mode of Action

It’s worth noting that piperidine derivatives have been associated with various modes of action depending on their specific structures and the conditions under which they are used .

Biochemical Pathways

Piperidine derivatives have been associated with a variety of biochemical pathways, depending on their specific structures and the conditions under which they are used .

Pharmacokinetics

It comprises all processes affecting drug absorption, distribution, metabolism, and excretion .

Result of Action

Piperidine derivatives have been associated with various effects depending on their specific structures and the conditions under which they are used .

Propriétés

IUPAC Name |

2-piperidin-1-ylpyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4/c10-8-6-11-9(12-7-8)13-4-2-1-3-5-13/h6-7H,1-5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTPJWCNUYFLRRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=C(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901296354 | |

| Record name | 2-(1-Piperidinyl)-5-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901296354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1086378-61-1 | |

| Record name | 2-(1-Piperidinyl)-5-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1086378-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1-Piperidinyl)-5-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901296354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-fluoro-2-methylphenyl)methyl]cyclobutanamine](/img/structure/B1453599.png)

![1-[5-Chloro-2-(difluoromethoxy)phenyl]ethan-1-one](/img/structure/B1453607.png)